

Application Notes and Protocols: Synthesis and Application of Fluorescently Labeled NoxA1ds

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Compound of Interest

Compound Name: NoxA1ds

Cat. No.: B612389

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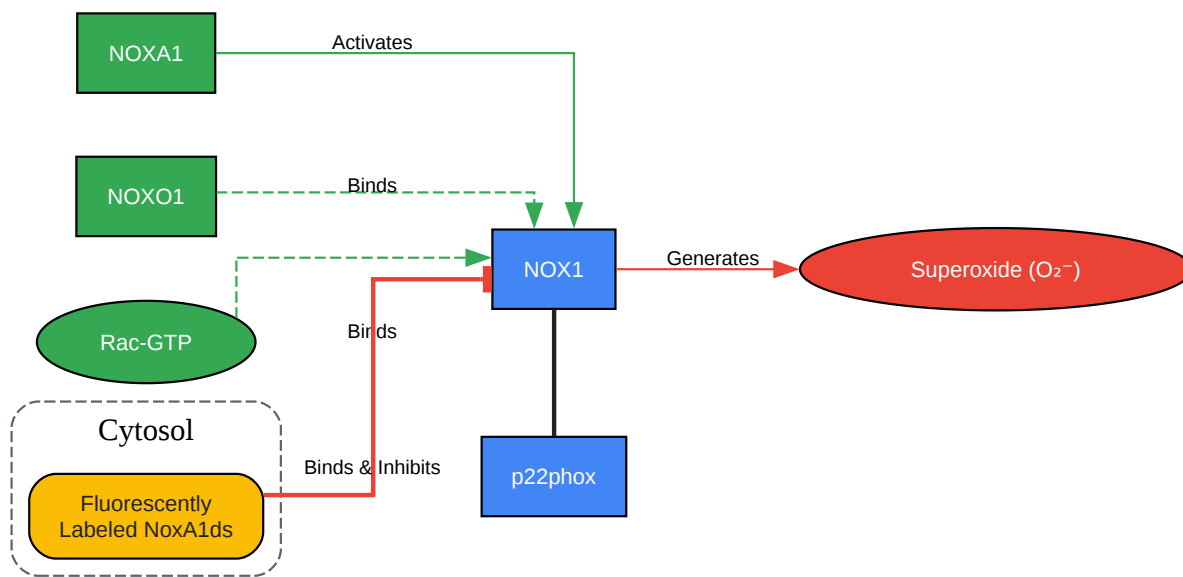
Introduction

The NADPH oxidase 1 (NOX1) enzyme is a critical source of reactive oxygen species (ROS) in various cell types, playing a significant role in physiological and pathophysiological processes, including cell signaling, inflammation, and vascular disease.[1] **NoxA1ds** (NOXA1 docking sequence) is a potent and highly selective peptide inhibitor of NOX1, with an IC₅₀ of approximately 20 nM.[2][3] It functions by mimicking a domain of the NOXA1 activator subunit, thereby binding to the NOX1 catalytic subunit and preventing the association required for enzyme activation.[4]

Fluorescent labeling of **NoxA1ds** provides a powerful tool for researchers, enabling direct visualization of the peptide in cells, localization studies, and the development of high-throughput screening assays.[5][6] Labeled **NoxA1ds** can be used to track its cellular uptake and distribution via fluorescence microscopy and to quantify its binding to NOX1 in various experimental setups.[4][7] This document provides detailed protocols for the synthesis, purification, and characterization of fluorescently labeled **NoxA1ds**.

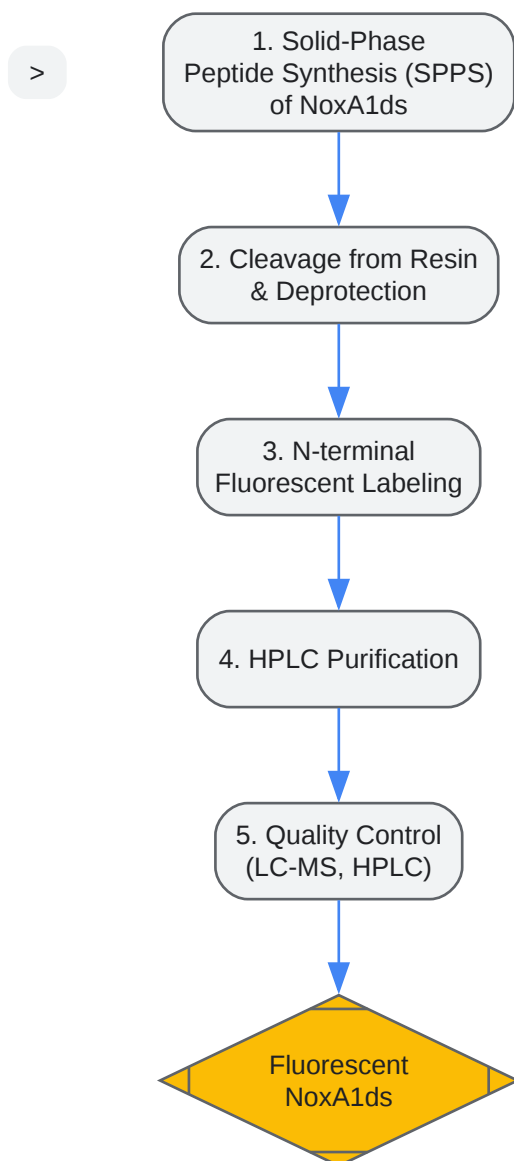
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory mechanism of **NoxA1ds** on the NOX1 signaling pathway and the general workflow for synthesizing the fluorescently labeled peptide.



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Caption: Inhibition of the NOX1 signaling pathway by fluorescently labeled **NoxA1ds**.



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Caption: Experimental workflow for the synthesis of fluorescently labeled **NoxA1ds**.

Quantitative Data Summary

The following table summarizes key quantitative data for **NoxA1ds** and its fluorescently labeled derivatives.

Parameter	Description	Value / Specification
Peptide Sequence	Amino acid sequence of human NoxA1ds with C-terminal amidation.[7]	NH ₂ -Glu-Pro-Val-Asp-Ala-Leu-Gly-Lys-Ala-Lys-Val-CONH ₂
Molecular Weight (Unlabeled)	Calculated average molecular mass of the peptide.[2]	~1125.32 Da
Molecular Weight (FITC-labeled)	Calculated average mass with Fluorescein isothiocyanate at the N-terminus.	~1514.71 Da
Molecular Weight (Rhodamine B-labeled)	Calculated average mass with Rhodamine B at the N-terminus.[7]	~1551.88 Da
Inhibitory Potency (IC ₅₀)	Concentration for 50% inhibition of NOX1 activity in cell-free assays.[3][4]	19 - 20 nM
Purity (Post-HPLC)	Purity level determined by analytical HPLC at 214/280 nm.[8]	>95%
Labeling Efficiency	Percentage of peptide successfully conjugated with the fluorescent dye.[8]	Typically >80%

Experimental Protocols

Note: These protocols are intended for trained laboratory personnel. Adhere to all institutional safety guidelines and wear appropriate personal protective equipment (PPE).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of NoxA1ds

This protocol outlines the synthesis of the **NoxA1ds** peptide (NH₂-EPVDALGKAKV-CONH₂) using standard Fmoc-based solid-phase chemistry.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- DCM (Dichloromethane)
- Methanol

Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel with fritted filter
- Shaker/vortexer

Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

- **Amino Acid Coupling:** a. Pre-activate the first C-terminal amino acid (Fmoc-Val-OH) by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours with agitation.
- **Washing:** Wash the resin as described in step 3.
- **Repeat Cycle:** Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus).
- **Final Deprotection:** After the final amino acid (Fmoc-Glu(OtBu)-OH) is coupled, perform a final Fmoc deprotection as described in step 2.
- **Final Wash and Drying:** Wash the resin with DMF, DCM, and Methanol. Dry the peptide-bound resin under vacuum.

Protocol 2: On-Resin N-terminal Fluorescent Labeling

This protocol describes the labeling of the peptide with an amine-reactive fluorescent dye while it is still attached to the solid-phase resin.

Materials:

- **NoxA1ds**-bound resin (from Protocol 1, with N-terminal amine deprotected)
- Amine-reactive fluorescent dye (e.g., FITC, Rhodamine B isothiocyanate, or an NHS ester of Cy3/Cy5)
- DIPEA
- DMF (anhydrous)

Methodology:

- **Resin Preparation:** Swell the dried **NoxA1ds**-resin in anhydrous DMF for 30 minutes.
- **Labeling Reaction:** a. Dissolve the fluorescent dye (3-5 equivalents relative to the resin loading capacity) and DIPEA (5-10 equivalents) in anhydrous DMF. b. Add the dye solution to

the swollen resin. c. Protect the reaction vessel from light (e.g., by wrapping in aluminum foil) and agitate at room temperature for 4-12 hours.

- Monitoring: Monitor the reaction completion using a Kaiser test to check for the absence of free primary amines.
- Washing: Once the reaction is complete, wash the resin extensively with DMF (5-7 times) and DCM (5 times) to remove all unreacted dye and reagents.
- Drying: Dry the fluorescently labeled peptide-resin under vacuum.

Protocol 3: Peptide Cleavage, Deprotection, and Purification

This protocol details the cleavage of the labeled peptide from the resin, removal of side-chain protecting groups, and subsequent purification using HPLC.

Materials:

- Labeled **NoxA1ds**-resin (from Protocol 2)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether
- HPLC-grade water and acetonitrile (ACN)
- TFA (for mobile phase)
- Preparative C18 HPLC column

Equipment:

- Round-bottom flask or reaction vial
- Rotary evaporator or nitrogen stream
- Centrifuge

- Preparative HPLC system with UV detector

Methodology:

- Cleavage and Deprotection: a. Place the dried resin in a reaction vial. b. Add the cold cleavage cocktail to the resin. c. Incubate with occasional swirling for 2-3 hours at room temperature.
- Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. c. Place at -20°C for 30 minutes to maximize precipitation.
- Collection and Drying: a. Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 10 minutes). b. Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. c. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification by HPLC: a. Dissolve the crude peptide in a minimal amount of aqueous ACN or another suitable solvent. b. Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. c. Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 65% ACN over 40 minutes. d. Monitor the elution at a wavelength appropriate for the peptide backbone (214 nm) and the specific fluorescent dye (e.g., ~495 nm for FITC, ~550 nm for Rhodamine B).^{[9][10]} e. Collect fractions corresponding to the major peak that absorbs at both wavelengths.
- Lyophilization: Freeze the pure, pooled fractions and lyophilize to obtain a dry, fluffy powder.

Protocol 4: Characterization of Labeled Peptide

Quality control is essential to confirm the identity and purity of the final product.^[8]

A. Mass Spectrometry (MS)

- Purpose: To confirm the correct molecular weight of the fluorescently labeled peptide.
- Method:
 - Dissolve a small amount of the lyophilized product in a suitable solvent.

- Analyze using Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[11]
- Compare the observed mass with the calculated theoretical mass for the labeled peptide.

B. Analytical HPLC

- Purpose: To determine the purity of the final product.
- Method:
 - Dissolve the lyophilized product in the HPLC mobile phase starting buffer.
 - Inject onto an analytical C18 column.
 - Run a fast gradient (e.g., 5% to 95% ACN over 15-20 minutes).
 - Monitor at 214 nm and the dye's absorbance maximum.
 - Purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The final product should ideally show a single, sharp peak. [9]

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